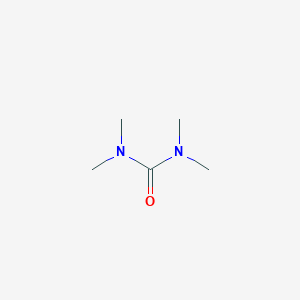
(Ethoxymethyl)benzene
概述
描述
(乙氧基甲基)苯,也称为苄基乙醚,是一种有机化合物,分子式为C₉H₁₂O。它是一种无色液体,具有令人愉快的芳香气味。 该化合物在各种化学过程中被使用,并且在工业和研究环境中都有重要的应用 .
准备方法
合成路线和反应条件: (乙氧基甲基)苯可以通过威廉姆森醚合成来合成,该反应涉及苄基氯与乙醇钠的反应。该反应通常在回流条件下在无水溶剂(如乙醇或四氢呋喃 (THF))中进行。
工业生产方法: 在工业环境中,(乙氧基甲基)苯通过苄醇与乙醇的催化醚化反应制备。 该过程通常采用酸性催化剂(如硫酸或沸石)来促进反应 .
化学反应分析
反应类型: (乙氧基甲基)苯经历各种化学反应,包括:
氧化: 它可以使用氧化剂(如高锰酸钾或三氧化铬)氧化成苯甲醛。
还原: (乙氧基甲基)苯的还原可以使用还原剂(如氢化铝锂)产生苄醇。
取代: 它可以进行亲核取代反应,其中乙氧基可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 水性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 乙醇中的氢氧化钠。
主要产物:
氧化: 苯甲醛。
还原: 苄醇。
取代: 根据所用亲核试剂的不同,各种取代的苄基醚[][3]。
科学研究应用
(乙氧基甲基)苯在科学研究中具有多种应用:
化学: 它用作有机合成的溶剂和中间体。
生物学: 它用作合成生物活性化合物的试剂。
医学: 它参与药物和药物递送系统的制备。
工业: 它用于制造香料、香精和其他精细化学品.
作用机制
(乙氧基甲基)苯的作用机制涉及它与各种分子靶标的相互作用。在氧化反应中,它充当氧化剂的底物,导致形成苯甲醛。在还原反应中,它充当还原剂的底物,产生苄醇。 所涉及的途径包括电子转移和亲核攻击 .
类似化合物:
苄基甲醚: 结构类似,但乙基被甲基取代。
苄基丙醚: 结构类似,但乙基被丙基取代。
苄基丁醚: 结构类似,但乙基被丁基取代。
独特性: (乙氧基甲基)苯因其特定的反应性和在各种化学过程中的应用而独一无二。 它的乙氧基与其他苄基醚相比具有独特的化学性质,使其在特定合成和工业应用中具有价值 .
相似化合物的比较
Benzyl methyl ether: Similar structure but with a methyl group instead of an ethyl group.
Benzyl propyl ether: Similar structure but with a propyl group instead of an ethyl group.
Benzyl butyl ether: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (Ethoxymethyl)benzene is unique due to its specific reactivity and applications in various chemical processes. Its ethoxy group provides distinct chemical properties compared to other benzyl ethers, making it valuable in specific synthetic and industrial applications .
属性
IUPAC Name |
ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZDYVDTMMLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060230 | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a powerful, fruity, rather sharp aroma | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 30.00 mm Hg | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.951 (20°) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-30-0 | |
| Record name | Benzyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl ethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y0D90XR7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features and spectroscopic characteristics of (ethoxymethyl)benzene derivatives found in natural products?
A1: this compound often appears as a structural motif in various naturally occurring bromophenols. For example, 3-bromo-4-[3-bromo-4,5-dihydroxybenzyl] -5-(ethoxymethyl) benzene-1,2-diol, isolated from the red alga Polysiphonia urceolata [], exemplifies this pattern. These compounds are typically characterized using spectroscopic techniques such as UV, IR, MS, 1H and 13C NMR, and 2D NMR [, ].
Q2: Can you describe the synthesis and biological activity of bromophenol derivatives containing the this compound moiety?
A2: Researchers have successfully synthesized 3,4‐dibromo‐5‐(2,3‐dibromo‐4,5‐dihydroxybenzyl)‐6‐this compound‐1,2‐diol (compound 3 in the cited study []). This bromophenol, along with other synthesized derivatives, exhibited inhibitory activity against human carbonic anhydrase (CA) isoforms I and II. These enzymes play a crucial role in pH regulation. Interestingly, compound 3 showed stronger inhibitory activity against hCA I than the clinically used acetazolamide [].
Q3: How does the presence of an this compound group influence the chemical reactivity of a molecule?
A3: Research suggests that the this compound group can participate in intramolecular interactions that influence a molecule's overall conformation and stability. For instance, in the crystal structure of 1,4-bis[(diphenylphosphineoxide)methyl] - 2,5 - bis (ethoxymethyl) benzene, weak hydrogen bonds were observed between the diphenylphosphine oxide and the ethoxymethyl substituents []. These interactions can impact the molecule's stability and potentially influence its interactions with biological targets.
Q4: Are there analytical methods to detect this compound derivatives in complex matrices?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to detect this compound derivatives, specifically Benzoyl-2-ethoxymethyl benzene, in complex matrices like cattle dung []. This approach highlights the potential of GC-MS in monitoring the presence of these compounds in environmental samples, contributing to our understanding of their fate and potential impact.
Q5: What are the future directions for research on this compound derivatives?
A5: Further investigation is needed to fully elucidate the structure-activity relationships of this compound-containing compounds, especially regarding their carbonic anhydrase inhibition and potential antioxidant activities [, ]. Exploring the impact of structural modifications on their activity, potency, and selectivity will be crucial. Additionally, research focusing on their environmental fate, degradation pathways, and potential toxicological effects is essential to ensure their safe and sustainable use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)












